Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a thieno[3,4-d]pyridazine core, and various functional groups such as bromine, trifluoromethyl, and ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized by bromination of furan-2-carboxylic acid, followed by esterification with ethanol in the presence of an acid catalyst such as sulfuric acid.
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core. This can be achieved through a series of condensation and cyclization reactions.
Coupling Reactions: The final step involves coupling the furan ring with the thieno[3,4-d]pyridazine core using reagents such as oxalyl chloride and triethylamine in dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carbonyl and furan moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced with other functional groups using palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while oxidation of the furan ring can produce a furanone derivative.
Scientific Research Applications
Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s functional groups make it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromofuran-2-carboxylate: This compound shares the furan ring and bromine atom but lacks the thieno[3,4-d]pyridazine core and trifluoromethyl group.
Thieno[3,4-d]pyridazine Derivatives: Compounds with similar thieno[3,4-d]pyridazine cores but different substituents can be compared to highlight the unique properties conferred by the bromofuran and trifluoromethyl groups.
Properties
CAS No. |
6258-11-3 |
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Molecular Formula |
C21H13BrF3N3O5S |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
InChI |
InChI=1S/C21H13BrF3N3O5S/c1-2-32-20(31)16-12-9-34-18(26-17(29)13-7-8-14(22)33-13)15(12)19(30)28(27-16)11-5-3-10(4-6-11)21(23,24)25/h3-9H,2H2,1H3,(H,26,29) |
InChI Key |
QSRWFHFGKPKRQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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